molecular formula C9H11ClN2S B13031122 N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine

Cat. No.: B13031122
M. Wt: 214.72 g/mol
InChI Key: AOWCSSQEKQLSNL-UHFFFAOYSA-N
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Description

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is a chemical compound that features a thietan-3-amine moiety linked to a 5-chloropyridin-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is unique due to its specific combination of a thietan-3-amine moiety and a 5-chloropyridin-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H11ClN2S/c10-7-1-2-8(11-3-7)4-12-9-5-13-6-9/h1-3,9,12H,4-6H2

InChI Key

AOWCSSQEKQLSNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=NC=C(C=C2)Cl

Origin of Product

United States

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